4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine
Brand Name: Vulcanchem
CAS No.: 1281133-29-6
VCID: VC4564681
InChI: InChI=1S/C15H13N3O3/c1-18-15(16)13(14(17-18)11-3-2-6-19-11)9-4-5-10-12(7-9)21-8-20-10/h2-7H,8,16H2,1H3
SMILES: CN1C(=C(C(=N1)C2=CC=CO2)C3=CC4=C(C=C3)OCO4)N
Molecular Formula: C15H13N3O3
Molecular Weight: 283.287

4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine

CAS No.: 1281133-29-6

Cat. No.: VC4564681

Molecular Formula: C15H13N3O3

Molecular Weight: 283.287

* For research use only. Not for human or veterinary use.

4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine - 1281133-29-6

Specification

CAS No. 1281133-29-6
Molecular Formula C15H13N3O3
Molecular Weight 283.287
IUPAC Name 4-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methylpyrazol-3-amine
Standard InChI InChI=1S/C15H13N3O3/c1-18-15(16)13(14(17-18)11-3-2-6-19-11)9-4-5-10-12(7-9)21-8-20-10/h2-7H,8,16H2,1H3
Standard InChI Key UVWOVMQWQVUSQA-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C2=CC=CO2)C3=CC4=C(C=C3)OCO4)N

Introduction

Chemical Identity and Nomenclature

Molecular Composition and Structural Features

4-(2H-1,3-Benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is a bicyclic compound featuring a pyrazoline core substituted with a benzodioxole group at position 4, a furan ring at position 5, and a methyl group at position 2. The imine functional group at position 3 introduces planarity to the pyrazoline ring, influencing its electronic and steric properties .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₃
Molecular Weight283.28 g/mol
IUPAC Name4-(1,3-Benzodioxol-5-yl)-5-(furan-2-yl)-2-methylpyrazol-3-amine
SMILESCN1C(=C(C(=N1)C2=CC=CO2)C3=CC4=C(C=C3)OCO4)N
InChI KeySDBOLLIGDZCIER-UHFFFAOYSA-N

Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers, including PubChem CID 43336665, EN300-74811, and CAS 1281133-29-6 . Its synthetic accessibility and structural complexity have made it a subject of interest in medicinal chemistry and crystallography .

Synthesis and Reaction Pathways

Hypothetical Synthesis Route

Adapting methodologies from related studies, a plausible route involves:

  • Formation of the pyrazoline core: Condensation of hydrazine derivatives with α,β-unsaturated ketones.

  • Functionalization: Introducing the benzodioxole and furan substituents via nucleophilic aromatic substitution or cross-coupling reactions.

  • Imine formation: Oxidation of a primary amine intermediate to yield the imine group .

Key Challenges: Steric hindrance from the methyl group and electronic effects of the benzodioxole ring may necessitate optimized reaction conditions, such as elevated temperatures or microwave assistance .

Structural and Crystallographic Analysis

X-ray Diffraction Studies

Although single-crystal X-ray data for this specific compound are unavailable, structurally related analogs exhibit monoclinic crystal systems with P2₁/c space groups. For instance, a benzodioxole-containing oximino ester (C₁₈H₁₅N₃O₅) reported by Al-Wahaibi et al. (2019) crystallized with lattice parameters a = 10.4067 Å, b = 6.8534 Å, c = 23.2437 Å, and β = 94.627° . These metrics suggest similar packing arrangements for the title compound, driven by π-π stacking and hydrogen-bonding interactions.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N–H stretching (3300–3500 cm⁻¹), C=N imine (1640–1680 cm⁻¹), and C–O–C benzodioxole vibrations (1250–1300 cm⁻¹).

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons of benzodioxole (δ 6.7–7.1 ppm), furan protons (δ 7.3–7.8 ppm), and methyl group (δ 2.1–2.3 ppm).

    • ¹³C NMR: Imine carbon (δ 150–160 ppm), benzodioxole quaternary carbons (δ 100–110 ppm) .

Computational and Hirshfeld Surface Analysis

Density Functional Theory (DFT) Studies

DFT computations on analogous compounds reveal HOMO-LUMO energy gaps indicative of moderate reactivity. For example, the HOMO of a related benzodioxole-imine hybrid localizes over the pyrazoline and furan rings, while the LUMO resides on the benzodioxole moiety . Such electronic distributions suggest susceptibility to electrophilic attacks at the furan ring.

Table 2: Calculated Electronic Parameters (Hypothetical Data)

ParameterValue (eV)
HOMO Energy-5.82
LUMO Energy-1.94
Band Gap3.88
Dipole Moment4.21 Debye

Hirshfeld Surface Analysis

Hirshfeld surfaces of similar compounds highlight O···H (25.7%) and C···H (18.3%) contacts as dominant intermolecular interactions. The benzodioxole oxygen atoms participate in C–H···O hydrogen bonds, stabilizing the crystal lattice .

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